Antiproliferative Potency in A549 and MCF-7 Cancer Cell Lines: N-Phenethyl vs. N-Benzyl Analog Comparison
The N-phenethyl derivative exhibits moderate antiproliferative activity against lung (A549) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 49.85 µM and 26 µM respectively . In comparison, the closely related N-benzyl analog (N-benzyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide) demonstrates markedly higher potency against A549 cells (IC₅₀ = 2.24 µM) and shows IC₅₀ values in the 45–99 nM range against MCF-7 and HCT-116 cell lines, exceeding the potency of the reference agent sorafenib (IC₅₀ = 144, 176, and 19 nM respectively) in certain contexts . The approximately 22-fold potency difference in A549 cells between the N-phenethyl and N-benzyl variants illustrates the profound impact of a single methylene deletion in the terminal amide substituent on cellular antiproliferative activity. Note: The comparator data are derived from cross-study comparisons; direct head-to-head experiments under identical conditions are not reported in the retrieved literature.
| Evidence Dimension | Antiproliferative IC₅₀ against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC₅₀ = 49.85 µM (N-phenethyl analog) |
| Comparator Or Baseline | IC₅₀ = 2.24 µM (N-benzyl analog) ; doxorubicin IC₅₀ = 9.20 µM |
| Quantified Difference | N-benzyl analog is ~22-fold more potent than N-phenethyl analog in A549 cells |
| Conditions | A549 non-small cell lung cancer cell line; in vitro cytotoxicity assay (exact assay format not reported for phenethyl analog) |
Why This Matters
For researchers seeking potent A549 cytotoxicity, the N-benzyl analog is significantly more active; the N-phenethyl compound instead offers moderate potency that may be advantageous for studying scaffold-specific SAR around the terminal amide substituent or for applications where high potency is undesirable (e.g., selectivity profiling at physiologically relevant concentrations).
